(S)-1-Aminopentan-3-ol

Catalog No.
S15932088
CAS No.
M.F
C5H13NO
M. Wt
103.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Aminopentan-3-ol

Product Name

(S)-1-Aminopentan-3-ol

IUPAC Name

(3S)-1-aminopentan-3-ol

Molecular Formula

C5H13NO

Molecular Weight

103.16 g/mol

InChI

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m0/s1

InChI Key

RPOTYPSPQZVIJY-YFKPBYRVSA-N

Canonical SMILES

CCC(CCN)O

Isomeric SMILES

CC[C@@H](CCN)O

(S)-1-Aminopentan-3-ol is an organic compound categorized as an amino alcohol, featuring a five-carbon chain with an amino group and a hydroxyl group. Its chemical structure can be represented as follows:

  • Molecular Formula: C5_5H13_{13}NO
  • IUPAC Name: (S)-1-Aminopentan-3-ol
  • CAS Number: 100-51-6

The compound exhibits chirality, with the (S) configuration indicating that the amino group is positioned in a specific spatial arrangement relative to the other substituents on the carbon chain. This stereochemistry plays a crucial role in its biological activity and interactions.

Typical of amino alcohols, including:

  • Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the formation of ethers or esters.
  • Dehydration Reactions: Under acidic conditions, (S)-1-Aminopentan-3-ol can undergo dehydration to form alkenes.
  • Acylation Reactions: The amino group can react with acyl chlorides or anhydrides to form amides, which are important in medicinal chemistry.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacological profiles.

(S)-1-Aminopentan-3-ol has shown potential biological activities, particularly in the context of neurochemistry and pharmacology. Some notable aspects include:

  • Neurotransmitter Modulation: Its structure suggests potential interactions with neurotransmitter systems, possibly acting as a modulator or precursor for bioactive compounds.
  • Antimicrobial Properties: Preliminary studies indicate that amino alcohols can exhibit antimicrobial activity. The specific effects of (S)-1-Aminopentan-3-ol on various bacterial strains warrant further investigation .

Several methods exist for synthesizing (S)-1-Aminopentan-3-ol, including:

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials to construct the desired amino alcohol with high enantioselectivity.
  • Asymmetric Synthesis: Employing catalysts or reagents that favor the formation of one enantiomer over another during the reaction process.
  • Reduction Reactions: Starting from ketones or aldehydes, (S)-1-Aminopentan-3-ol can be synthesized through selective reduction processes using reducing agents like lithium aluminum hydride.

These methods provide pathways to obtain (S)-1-Aminopentan-3-ol with varying degrees of efficiency and yield.

(S)-1-Aminopentan-3-ol has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting neurological disorders due to its potential ability to modulate neurotransmitter levels.
  • Chemical Synthesis: The compound is used in organic synthesis as a building block for more complex molecules, particularly in the development of new therapeutic agents.

Research into the interaction of (S)-1-Aminopentan-3-ol with biological targets is ongoing. Some key areas include:

  • Binding Affinity Studies: Investigating how (S)-1-Aminopentan-3-ol interacts with receptors or enzymes involved in neurotransmission and metabolism.
  • In Vitro Studies: Assessing its effects on cell lines to determine cytotoxicity and potential therapeutic benefits against specific diseases .

Such studies are essential for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (S)-1-Aminopentan-3-ol, including:

Compound NameMolecular FormulaKey Features
1-Aminobutan-2-olC4_4H11_{11}NOShorter carbon chain; different biological activity
2-Aminohexan-3-olC6_6H15_{15}NOLonger carbon chain; potential for different pharmacokinetics
2-Amino-pentaneC5_5H13_{13}NLacks hydroxyl group; different reactivity

Uniqueness of (S)-1-Aminopentan-3-ol

(S)-1-Aminopentan-3-ol is unique due to its specific stereochemistry and functional groups that grant it distinct biological activities and reactivity patterns compared to its analogs. Its ability to modulate neurotransmitter systems while also serving as a versatile building block in organic synthesis sets it apart from other similar compounds.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.099714038 g/mol

Monoisotopic Mass

103.099714038 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-15-2024

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